molecular formula C24H23N3O5S B14736401 N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 5660-74-2

N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14736401
CAS No.: 5660-74-2
M. Wt: 465.5 g/mol
InChI Key: JIJKJKZFGINEOE-UHFFFAOYSA-N
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Description

N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a hydrazinecarbonyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced via the reaction of the benzodioxole derivative with hydrazine hydrate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the hydrazinecarbonyl group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarbonyl group may form covalent bonds with target proteins, leading to their inactivation. The sulfonamide group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

5660-74-2

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylideneamino)-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide

InChI

InChI=1S/C24H23N3O5S/c1-17-3-10-21(11-4-17)33(29,30)27(2)15-18-5-8-20(9-6-18)24(28)26-25-14-19-7-12-22-23(13-19)32-16-31-22/h3-14H,15-16H2,1-2H3,(H,26,28)

InChI Key

JIJKJKZFGINEOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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